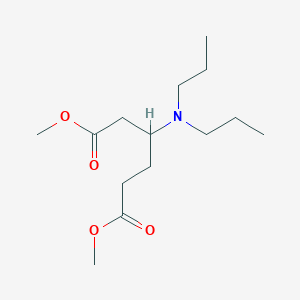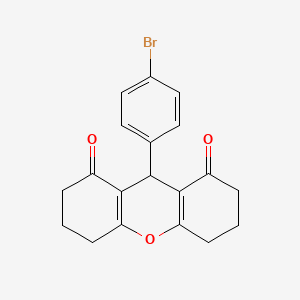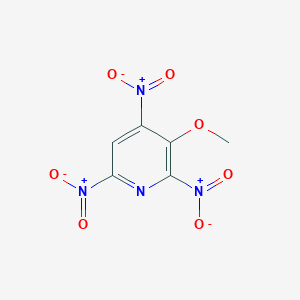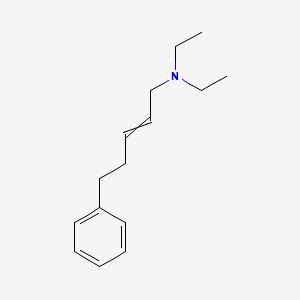
Dimethyl 3-(dipropylamino)hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-(dipropylamino)hexanedioate is a chemical compound with the molecular formula C14H27NO4 It is known for its unique structure, which includes a hexanedioate backbone with dipropylamino and dimethyl ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-(dipropylamino)hexanedioate typically involves the esterification of 3-(dipropylamino)hexanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-(dipropylamino)hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the dipropylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Aplicaciones Científicas De Investigación
Dimethyl 3-(dipropylamino)hexanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl 3-(dipropylamino)hexanedioate involves its interaction with specific molecular targets and pathways. The dipropylamino group can interact with enzymes or receptors, modulating their activity. The ester groups may undergo hydrolysis to release active metabolites that exert biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl adipate: A similar compound with a hexanedioate backbone but without the dipropylamino group.
Diethyl adipate: Another ester of hexanedioic acid with ethyl groups instead of methyl groups.
Dipropyl adipate: Similar to dimethyl 3-(dipropylamino)hexanedioate but with propyl ester groups instead of methyl.
Uniqueness
This compound is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
834918-90-0 |
|---|---|
Fórmula molecular |
C14H27NO4 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
dimethyl 3-(dipropylamino)hexanedioate |
InChI |
InChI=1S/C14H27NO4/c1-5-9-15(10-6-2)12(11-14(17)19-4)7-8-13(16)18-3/h12H,5-11H2,1-4H3 |
Clave InChI |
WCIWNRQYJIQNLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(CCC(=O)OC)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)




![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)


![1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene](/img/structure/B14199842.png)

